![molecular formula C21H23NO3S B2563689 (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 2034494-33-0](/img/structure/B2563689.png)
(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
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Overview
Description
The compound contains several structural components including a benzo[d][1,3]dioxol-5-yl group, a pyrrolidin-1-yl group, a thiophen-2-yl group, and a cyclopentyl group . These groups are common in many organic compounds and can contribute to the compound’s overall properties.
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods. Unfortunately, without specific data for this compound, I can’t provide a detailed analysis .Chemical Reactions Analysis
The reactivity of a compound depends on its functional groups. For example, the pyrrolidin-1-yl group might undergo reactions typical for secondary amines .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, etc., are determined experimentally. Without specific data, I can’t provide these details .Scientific Research Applications
Synthesis and Crystal Structure Analysis
The study by Huang et al. (2021) on the synthesis of boric acid ester intermediates demonstrates the application of related compounds in material science and crystallography. The researchers synthesized compounds with benzene rings through a three-step substitution reaction. The structures were confirmed using FTIR, NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. The molecular structures were also calculated using density functional theory (DFT), highlighting the importance of these compounds in understanding molecular conformations and physicochemical properties (Huang et al., 2021).
Organocatalytic Synthesis of Spiro[pyrrolidin-3,3'-oxindoles]
Chen et al. (2009) described an enantioselective organocatalytic approach to synthesizing spiro[pyrrolidin-3,3'-oxindole] derivatives, which exhibit significant biological activities. This method allowed the rapid synthesis of these derivatives with high enantiopurity and structural diversity. The process involved a three-component 1,3-dipolar cycloaddition, showcasing the versatility of pyrrolidinyl compounds in synthesizing biologically active molecules with potential pharmaceutical applications (Chen et al., 2009).
In Silico and Microbial Investigation
A study by Pandya et al. (2019) synthesized a library of dihydropyrrolone conjugates and investigated their drug-likeness properties and microbial activities. This research highlights the compound's role in developing new antimicrobial agents through in silico ADME prediction and in vitro antibacterial, antifungal, and antimycobacterial activities. The results showed that some compounds exhibited good to moderate activity against bacterial strains, indicating the potential of pyrrolidinyl compounds in drug discovery and development (Pandya et al., 2019).
Mechanism of Action
The mode of action of such compounds typically involves binding to a specific target, such as a protein or enzyme, and modulating its activity. This can lead to changes in biochemical pathways and cellular processes, resulting in the observed biological effects .
The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would be influenced by its chemical structure and properties. For instance, the presence of polar and nonpolar groups can affect the compound’s solubility and permeability, which in turn can influence its absorption and distribution within the body .
The result of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. This could range from changes in cellular signaling and gene expression to effects on cell growth and survival .
The action environment, including factors such as pH, temperature, and the presence of other molecules, can influence the compound’s stability, efficacy, and mode of action .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S/c23-20(21(8-1-2-9-21)19-4-3-11-26-19)22-10-7-16(13-22)15-5-6-17-18(12-15)25-14-24-17/h3-6,11-12,16H,1-2,7-10,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBPZYVLWXOALL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(C3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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